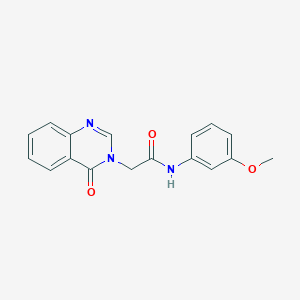
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemische Und Physiologische Effekte
In addition to its antiproliferative and anti-inflammatory properties, 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- has been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and can also inhibit angiogenesis (the formation of new blood vessels) in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- in lab experiments is its potent antiproliferative activity against various cancer cell lines. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo-. One area of research could focus on identifying the specific enzymes targeted by the compound and elucidating its mechanism of action. Another area of research could involve the development of more potent analogs of the compound for use in cancer therapy. Additionally, the potential use of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- in combination with other drugs or therapies could also be explored.
Synthesemethoden
The synthesis of 3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- has been extensively studied for its potential in various scientific research applications. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
108086-41-5 |
|---|---|
Produktname |
3(4H)-Quinazolineacetamide, N-(3-methoxyphenyl)-4-oxo- |
Molekularformel |
C17H15N3O3 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-13-6-4-5-12(9-13)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |
InChI-Schlüssel |
CXTMXLGYEAHONQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Andere CAS-Nummern |
108086-41-5 |
Synonyme |
N-(3-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
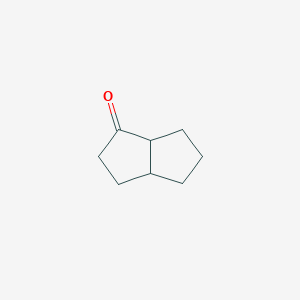
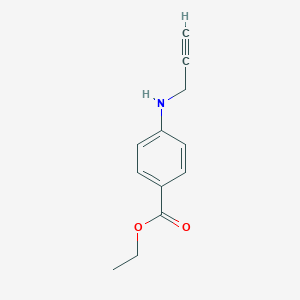
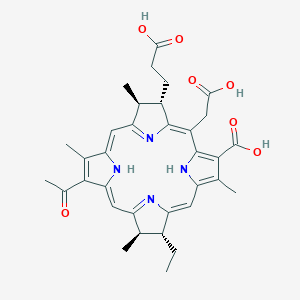
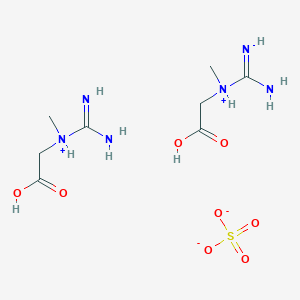
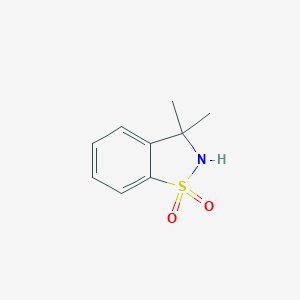

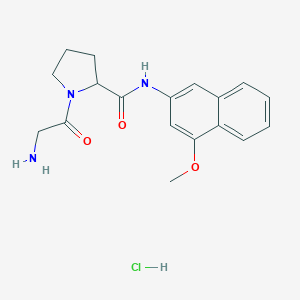
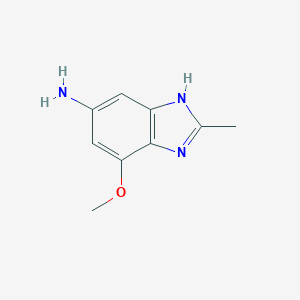
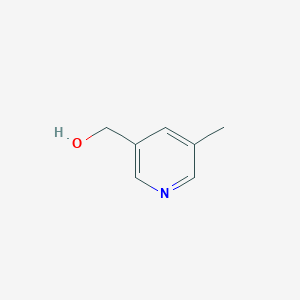


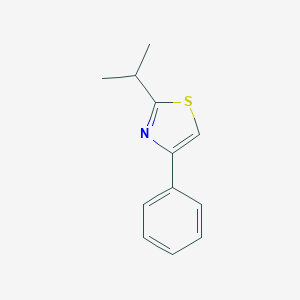
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)